Cas no 73963-29-8 (5-(3-Chloropropyl)-1-cyclohexyltetrazole)

5-(3-Chloropropyl)-1-cyclohexyltetrazole is a versatile tetrazole derivative characterized by its reactive chloropropyl and cyclohexyl substituents. The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and functionalized materials. Its chloropropyl group enables further alkylation or nucleophilic substitution reactions, while the cyclohexyl moiety enhances steric and electronic properties, influencing reactivity and solubility. This compound is useful in medicinal chemistry for scaffold diversification and in materials science for polymer modification. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for researchers seeking tailored tetrazole-based structures.
5-(3-Chloropropyl)-1-cyclohexyltetrazole structure
73963-29-8 structure
Product Name:5-(3-Chloropropyl)-1-cyclohexyltetrazole
CAS No:73963-29-8
MF:C10H17ClN4
MW:228.721780538559
CID:541774
PubChem ID:5209922
Update Time:2025-10-05

5-(3-Chloropropyl)-1-cyclohexyltetrazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazole, 5-(3-chloropropyl)-1-cyclohexyl-
    • 5-(3-Chloropropyl)-1-cyclohexyltetrazole
    • 5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole
    • 1-cyclohexyl-5-gamma-chloropropyltetrazole
    • AKOS024408820
    • 73963-29-8
    • SCHEMBL7318244
    • DTXSID90410154
    • KKLPBIXVEVQXTF-UHFFFAOYSA-N
    • Inchi: 1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2
    • InChI Key: KKLPBIXVEVQXTF-UHFFFAOYSA-N
    • SMILES: ClCCCC1=NN=NN1C1CCCCC1

Computed Properties

  • Exact Mass: 228.1141743g/mol
  • Monoisotopic Mass: 228.1141743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.6Ų

5-(3-Chloropropyl)-1-cyclohexyltetrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C380290-100mg
5-(3-Chloropropyl)-1-cyclohexyltetrazole
73963-29-8
100mg
$207.00 2023-05-18
TRC
C380290-1g
5-(3-Chloropropyl)-1-cyclohexyltetrazole
73963-29-8
1g
$1642.00 2023-05-18

Additional information on 5-(3-Chloropropyl)-1-cyclohexyltetrazole

Comprehensive Analysis of 5-(3-Chloropropyl)-1-cyclohexyltetrazole (CAS No. 73963-29-8): Properties, Applications, and Industry Trends

The compound 5-(3-Chloropropyl)-1-cyclohexyltetrazole (CAS 73963-29-8) is a specialized tetrazole derivative with significant relevance in pharmaceutical and chemical research. Its unique molecular structure, featuring a chloropropyl side chain and a cyclohexyl substituent, makes it a versatile intermediate for synthesizing bioactive molecules. Recent studies highlight its potential in drug discovery, particularly in designing enzyme inhibitors and receptor modulators, aligning with the growing demand for targeted therapies in oncology and neurology.

From a synthetic chemistry perspective, 73963-29-8 serves as a building block for heterocyclic compounds, a trending topic in green chemistry discussions. Researchers are exploring its utility in click chemistry reactions, where its tetrazole ring enables efficient cycloadditions—a technique widely adopted in bioconjugation and material science. This aligns with frequent search queries like "tetrazole applications in drug design" and "sustainable synthesis of heterocycles", reflecting industry interest in eco-friendly methodologies.

The physicochemical properties of 5-(3-Chloropropyl)-1-cyclohexyltetrazole contribute to its stability under diverse conditions, a critical factor for high-throughput screening (HTS) workflows. Analytical techniques such as HPLC and NMR confirm its purity (>98%), addressing common user concerns about compound characterization. Notably, its logP value (predicted at 2.8) suggests moderate lipophilicity, making it suitable for central nervous system (CNS) drug development—a hot topic in pharmaceutical forums.

Market trends indicate rising demand for custom synthesis of CAS 73963-29-8, driven by academic and industrial R&D projects. Patent analyses reveal its use in anticancer agent prototypes and antiviral compounds, coinciding with post-pandemic research priorities. Suppliers emphasizing cGMP compliance and scalable production dominate search engine results, reflecting buyer preferences for reliable sourcing—keywords like "tetrazole supplier" and "bulk specialty chemicals" show high traffic in procurement databases.

Innovative applications of this compound extend to agrochemicals, where its structural motifs contribute to herbicide safeners. With increasing global focus on crop protection solutions, such derivatives gain attention in precision agriculture discussions. Environmental degradation studies of 73963-29-8 also appear in recent publications, responding to regulatory requirements for chemical persistence assessment—a key concern in REACH compliance searches.

From a technical standpoint, storage recommendations for 5-(3-Chloropropyl)-1-cyclohexyltetrazole emphasize anhydrous conditions (-20°C under argon), a detail frequently queried by laboratory personnel. Its molecular weight (228.72 g/mol) and melting point (82-85°C) are critical parameters for formulation scientists, as evidenced by search patterns around "physchem data for tetrazoles". These metrics directly impact decisions in solvent selection and dosage form development.

The compound's role in peptide mimetics design deserves special mention. Its ability to mimic amide bonds while offering metabolic stability makes it valuable in biostable therapeutic development—a subject with rising Google Scholar citations. Computational chemistry studies utilizing molecular docking often feature this scaffold, particularly in kinase inhibitor modeling, addressing popular queries about structure-activity relationships (SAR) optimization.

Quality control protocols for CAS 73963-29-8 typically involve residual solvent analysis and heavy metal testing, meeting stringent ICH guidelines. These procedures resonate with quality assurance professionals searching for analytical method validation standards. Furthermore, the compound's chromatographic behavior (retention time ~6.2 min in reverse-phase HPLC) provides practical benchmarks for researchers troubleshooting separation techniques.

Emerging literature suggests novel applications in coordination chemistry, where the tetrazole nitrogen atoms act as ligands for transition metal complexes. This intersects with nanotechnology trends, particularly in designing catalytic systems for CO2 reduction—a sustainability-focused research area generating substantial academic interest. Such multidisciplinary potential positions 5-(3-Chloropropyl)-1-cyclohexyltetrazole as a compound with evolving scientific relevance beyond traditional domains.

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